1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-
CAS No.: 763063-96-3
Cat. No.: VC16788310
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 763063-96-3 |
|---|---|
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 5-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-1H-imidazole |
| Standard InChI | InChI=1S/C14H16N2/c1-10(14-8-15-9-16-14)12-7-6-11-4-2-3-5-13(11)12/h2-5,8-10,12H,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | YVTUUJAFPXQJIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCC2=CC=CC=C12)C3=CN=CN3 |
Introduction
Structural Characteristics and Nomenclature
1H-imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- is a heterocyclic organic compound characterized by an imidazole ring substituted at the 4-position with a 1-(2,3-dihydro-1H-inden-1-yl)ethyl group. The indenyl moiety consists of a bicyclic system with a partially saturated six-membered ring fused to a five-membered aromatic ring, conferring unique steric and electronic properties to the molecule .
Molecular Formula and Stereochemistry
The molecular formula is C₁₄H₁₆N₂, derived from the imidazole core (C₃H₄N₂) and the substituted indenylethyl side chain (C₁₁H₁₂). The ethyl linker introduces a chiral center at the carbon connecting the indenyl group to the imidazole, necessitating stereochemical considerations during synthesis . Computational models suggest a planar imidazole ring with the indenyl group adopting a chair-like conformation due to steric hindrance .
Synthesis and Manufacturing
The synthesis of 1H-imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- can be inferred from patented methodologies for analogous compounds .
Grignard Reaction Pathway
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Formation of the Indenyl Grignard Reagent:
Reaction of 2,3-dihydro-1H-indene with ethyl magnesium bromide in tetrahydrofuran (THF) generates a Grignard intermediate. -
Coupling with Protected Imidazole:
The Grignard reagent reacts with 1-trityl-4-iodoimidazole under argon at 10–20°C to form 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione . -
Deprotection and Purification:
Acidic hydrolysis removes the trityl protecting group, followed by recrystallization from acetone to yield the final product .
Catalytic Hydrogenation Approach
An alternative route involves:
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Bromination of Vinylindenyl Precursors:
α,α'-Dibromo-o-xylene reacts with 4-penten-2-one to form a vinyl-substituted indenyl intermediate. -
Cyclization with Formamide:
The brominated intermediate undergoes cyclization in excess formamide at 75–80°C to produce a 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole . -
Hydrogenation to Ethyl Substituent:
Palladium-catalyzed hydrogenation reduces the vinyl group to ethyl, yielding the target compound .
Optimization Challenges
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Temperature Control: Exothermic reactions during Grignard formation require cooling to ≤10°C to prevent side reactions .
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Solvent Selection: Methylene chloride and THF are preferred for their ability to stabilize reactive intermediates .
Physicochemical Properties
Computational data from analogous imidazole derivatives provide estimates for key properties :
Solubility: Poor aqueous solubility (<1 mg/mL) due to high lipophilicity (XLogP3 >3). Soluble in polar aprotic solvents (e.g., DMSO, THF) .
Future Research Directions
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Stereoselective Synthesis: Development of enantioselective routes to isolate pharmacologically active stereoisomers.
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Biological Screening: Evaluation of α₂-adrenergic receptor binding affinity and cytotoxicity.
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